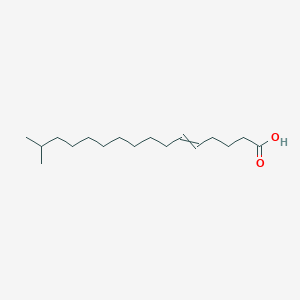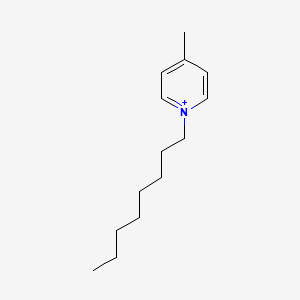
Pyridinium, 4-methyl-1-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-methyl-1-octyl- is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-methyl-1-octyl- typically involves the quaternization of pyridine with an alkyl halide. The reaction is carried out by mixing pyridine with 4-methyl-1-octyl halide in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete quaternization .
Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure to optimize the production of the desired pyridinium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 4-methyl-1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: The major products include pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridinium derivatives.
Substitution: The major products are substituted pyridinium salts.
Applications De Recherche Scientifique
Pyridinium, 4-methyl-1-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for studying ion transport.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
Mécanisme D'action
The mechanism of action of pyridinium, 4-methyl-1-octyl- involves its interaction with biological membranes and proteins. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes, inhibiting their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- Pyridinium, 1-methyl-4-octyl-
- Pyridinium, 4-methyl-1-hexyl-
- Pyridinium, 4-methyl-1-decyl-
Comparison: Pyridinium, 4-methyl-1-octyl- is unique due to its specific alkyl chain length, which influences its physicochemical properties and biological activity. Compared to pyridinium, 1-methyl-4-octyl-, the presence of a methyl group at the 4-position enhances its hydrophobicity and membrane-disrupting ability. Similarly, variations in alkyl chain length, as seen in pyridinium, 4-methyl-1-hexyl- and pyridinium, 4-methyl-1-decyl-, affect the compound’s solubility and interaction with biological targets .
Propriétés
Numéro CAS |
74077-78-4 |
|---|---|
Formule moléculaire |
C14H24N+ |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
4-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |
Clé InChI |
OSCFFOTZWZZXPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
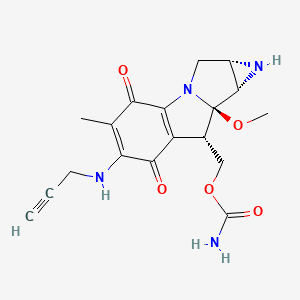
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
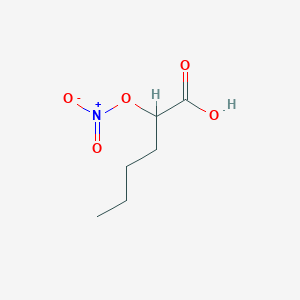
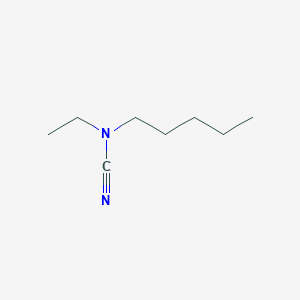

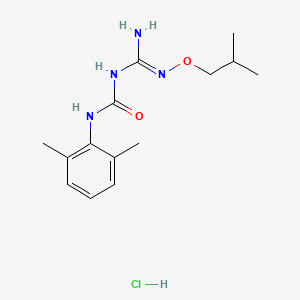
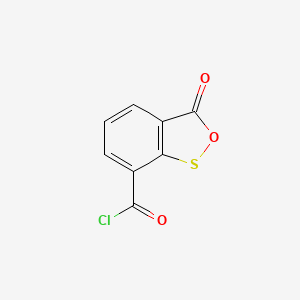


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)

